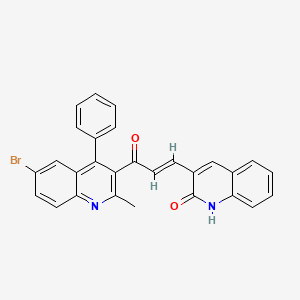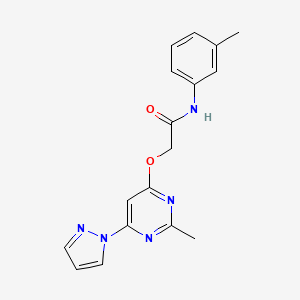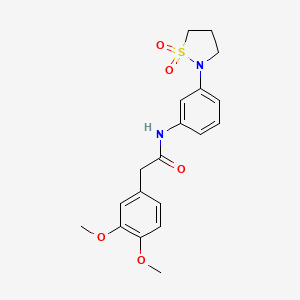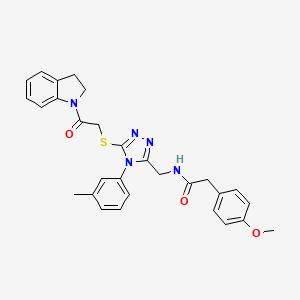
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide, also known as NMP-Na, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is thought to enhance plant growth by promoting the uptake of nutrients and water by the roots.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve the growth and yield of various crops, including rice, wheat, and soybeans. In addition, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been found to be non-toxic and well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in lab experiments is its low toxicity and high solubility in water, making it easy to administer and handle. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide. In medicine, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in the treatment of other inflammatory and pain-related conditions. In agriculture, more research is needed to optimize its use as a plant growth enhancer and to determine its effects on soil health. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide could be further studied for its potential use in the synthesis of nanoparticles and other advanced materials.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide involves the reaction of 2-naphthylacetic acid with N-(1-cyano-1-methylpropyl)glycine in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to enhance plant growth and improve crop yield. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer for emulsions.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-17(2,12-18)19-16(20)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJCNSTYOLWPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)


![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)
![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)



![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)